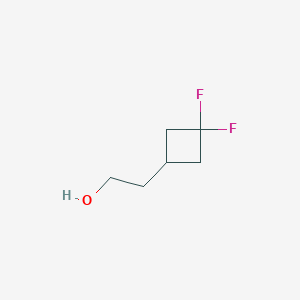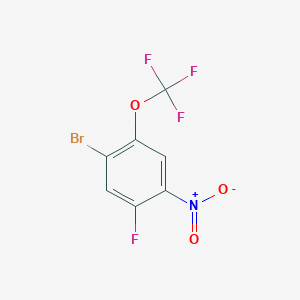
2-(3,3-Difluorocyclobutyl)ethanol
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)ethanol is a chemical compound with the empirical formula C6H10F2O . It has a molecular weight of 136.14 . The compound is used by researchers in various fields .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluorocyclobutyl)ethanol is represented by the SMILES stringFC1(F)CC(CCO)C1 . The InChI code for the compound is 1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 .
Aplicaciones Científicas De Investigación
Hydrogen Production from Bio-ethanol
Bio-ethanol, potentially produced from biomass fermentation, is a promising renewable energy carrier. The reforming of bio-ethanol offers a notable method for hydrogen production from renewable resources. Catalysts, particularly Rh and Ni, play a pivotal role in this process, especially in ethanol steam reforming. The research emphasizes the importance of selecting appropriate catalyst supports and preparation methods, which significantly influence the catalyst activity. MgO, ZnO, CeO2, and La2O3 are identified as suitable supports due to their basic characteristics that favor ethanol dehydrogenation and inhibit dehydration. The development of bimetallic catalysts, alloy catalysts, and double-bed reactors is highlighted as promising to enhance hydrogen production and ensure long-term catalyst stability. Additionally, autothermal reforming of bio-ethanol and the development of millisecond-contact time reactors are discussed as low-cost and effective ways to reform bio-ethanol for fuel upgrading, though further enhancements in overall efficiency are needed (Ni, Leung & Leung, 2007).
Ethanol-Diesel Fuel Blends
The blending of ethanol with diesel fuel is discussed as an attractive alternative fuel option due to ethanol's renewable, bio-based nature and its oxygenated property, potentially reducing particulate emissions in compression-ignition engines. The review addresses blend properties such as stability, viscosity, lubricity, safety, and materials compatibility. The impact of ethanol-diesel blends on engine performance, durability, and emissions is examined, emphasizing the importance of additives formulation to correct key properties and maintain blend stability. The paper suggests that further work is required to specify acceptable fuel characteristics, confirm the long-term effects on engine durability, and ensure safety in handling and storing ethanol-diesel blends (Hansen, Zhang & Lyne, 2005).
Environmental Impact of Ethanol in Groundwater
This article reviews the transport of ethanol and monoaromatic hydrocarbons (BTEX) in the subsurface following a gasohol spill. It discusses how ethanol can impact BTEX transport, potentially increasing the aqueous concentration of BTEX compounds due to a cosolvent effect and inhibiting BTEX biodegradation. The review provides a comprehensive understanding of ethanol's impact as a gasoline component on the fate and transport of gasoline releases in the environment, highlighting the need for a thorough understanding of incorporating ethanol into gasoline on environmental safety and the fate of contaminants in the subsurface (Powers et al., 2001).
Safety And Hazards
The safety information available indicates that 2-(3,3-Difluorocyclobutyl)ethanol is associated with certain hazards. The compound has been assigned the GHS02 and GHS07 pictograms, and the hazard statements H226, H315, H319, and H335 . These suggest that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation.
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-5(4-6)1-2-9/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPGAARGJPJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)



![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)



![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)